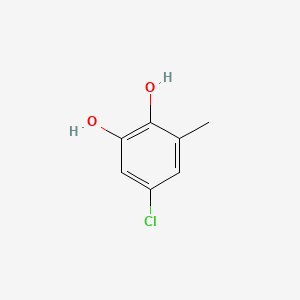

5-Chloro-3-methylcatechol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-3-methylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-4-2-5(8)3-6(9)7(4)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMKYMVOIBWYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185767 | |

| Record name | 5-Chloro-3-methylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31934-88-0 | |

| Record name | 5-Chloro-3-methyl-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31934-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-methylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031934880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-3-methylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-methylbenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Chlorinated Aromatic Compound Biodegradation

5-Chloro-3-methylcatechol is a central intermediate in the aerobic microbial degradation of several persistent chlorinated aromatic pollutants. These pollutants, often introduced into the environment through industrial activities and the use of agricultural herbicides, pose significant ecological concerns due to their toxicity and recalcitrance. The biodegradation of these compounds is a key area of environmental research, and this compound frequently emerges in the metabolic pathways of prominent environmental contaminants.

Notably, it is a key metabolite in the breakdown of 3-chlorotoluene (B144806). researchgate.netnih.gov Bacterial strains, such as Ralstonia sp. strain PS12, are capable of mineralizing 3-chlorotoluene, with this compound being a major dioxygenation product. researchgate.netnih.gov Similarly, it is a crucial intermediate in the degradation of the widely used herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). researchgate.netcore.ac.uk The microbial metabolism of MCPA involves the initial cleavage of the ether linkage to form 4-chloro-2-methylphenol (B52076), which is then hydroxylated to produce this compound. researchgate.netnih.gov

The formation of this compound is significant because its subsequent metabolic fate often determines the success of the entire degradation process. Its efficient breakdown prevents the accumulation of potentially toxic intermediates and facilitates the complete mineralization of the parent pollutant.

Significance As a Key Metabolic Intermediate in Environmental Chemistry

The importance of 5-Chloro-3-methylcatechol in environmental chemistry stems from its position within specific microbial catabolic pathways, primarily the ortho-cleavage pathway. In this pathway, the aromatic ring of the catechol is cleaved by a catechol 1,2-dioxygenase enzyme.

In the case of 3-chlorotoluene (B144806) degradation by Ralstonia sp. strain PS12, this compound undergoes quantitative dehalogenation following transformation by chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase, leading to the formation of 2-methyldienelactone. researchgate.netnih.gov This is a critical step, as the removal of the chlorine atom detoxifies the molecule and allows it to be further metabolized into compounds that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. researchgate.net

The enzymatic processing of this compound is highly specific. For instance, in the degradation of MCPA by Alcaligenes eutrophus JMP 134, this compound is exclusively metabolized via the ortho-cleavage pathway. core.ac.uk This contrasts with the metabolism of other related compounds, where alternative meta-cleavage pathways might be active. The enzymes involved in the conversion of this compound have been isolated and studied, confirming that the lactonization and dehalogenation can be a one-step process. epa.gov

The table below summarizes the role of this compound as a metabolic intermediate in the degradation of selected chlorinated aromatic compounds.

Overview of Research Domains Pertaining to 5 Chloro 3 Methylcatechol

Enzymatic Formation from Chlorinated Toluene (B28343) Congeners

The microbial breakdown of chlorinated toluenes is a significant environmental process, where this compound is a notable metabolite formed from 3-chlorotoluene (B144806). This transformation is initiated by powerful oxygenase enzymes.

Dioxygenation of 3-Chlorotoluene by Toluene/Chlorobenzene (B131634) Dioxygenases

The initial step in the aerobic degradation of 3-chlorotoluene by various bacterial strains involves the action of ring-hydroxylating dioxygenases, such as toluene and chlorobenzene dioxygenases. asm.org These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. For instance, toluene dioxygenase from Pseudomonas putida F1 and chlorobenzene dioxygenase from Burkholderia sp. strain PS12 can oxidize 3-chlorotoluene. asm.orgnih.gov While these enzymes can also lead to the formation of chlorobenzyl alcohols through monooxygenation of the methyl group, the dioxygenation of the aromatic ring is a critical step toward forming catechol derivatives. asm.orgnih.govnih.gov Specifically, the dioxygenation of 3-chlorotoluene leads to the formation of chloro- and methyl-substituted 1,2-dihydroxycyclohexadienes as minor products. asm.orgnih.gov

Role of Tetrachlorobenzene Dioxygenase and Chlorobenzene Dihydrodiol Dehydrogenase in Catechol Formation

A key enzyme system in this pathway is the tetrachlorobenzene dioxygenase (TecA) found in Ralstonia sp. strain PS12, which acts on 3-chlorotoluene. researchgate.netnih.govresearchgate.net This initial dioxygenation is followed by the action of a dehydrogenase, such as chlorobenzene dihydrodiol dehydrogenase (TecB), which rearomatizes the ring by oxidizing the cis-dihydrodiol intermediate to a catechol. nih.govresearchgate.netgoettingen-research-online.de

The metabolism of 3-chlorotoluene by this system predominantly yields this compound, with 3-chloro-5-methylcatechol being a minor product. researchgate.netnih.gov The mixture of these two catechols can be formed in a ratio of approximately 10:1. researchgate.net Unlike the metabolites of 2-chlorotoluene (B165313), this compound is readily degradable. nih.govresearchgate.netgrafiati.com It undergoes quantitative dehalogenation after being processed by subsequent enzymes in the ortho-cleavage pathway, specifically chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase, leading to the formation of 2-methyldienelactone. researchgate.netnih.govresearchgate.netdntb.gov.ua

Table 1: Enzymatic Transformation of 3-Chlorotoluene

| Precursor | Key Enzymes | Microorganism Example | Intermediate | Product | Citation |

|---|---|---|---|---|---|

| 3-Chlorotoluene | Toluene Dioxygenase | Pseudomonas putida F1 | cis-dihydrodiol | 3-Chlorobenzyl alcohol (major), Dihydroxycyclohexadienes (minor) | nih.gov, asm.org |

| 3-Chlorotoluene | Tetrachlorobenzene Dioxygenase (TecA), Chlorobenzene Dihydrodiol Dehydrogenase (TecB) | Ralstonia sp. PS12 | cis-dihydrodiol | This compound (major), 3-Chloro-5-methylcatechol (minor) | researchgate.net, nih.gov, researchgate.net |

Metabolic Derivation from Chlorinated Phenoxyacetic Acids

The widely used herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) is another significant source of this compound through microbial degradation in soil.

Conversion from 4-Chloro-2-methylphenoxyacetic Acid (MCPA) by Soil Microorganisms

Several soil bacteria, including species of Pseudomonas, Arthrobacter, Flavobacterium, and Alcaligenes, are capable of utilizing MCPA as a carbon source. nih.govnih.govscialert.netmdpi.com The degradation pathway is generally initiated by the cleavage of the ether bond, a reaction catalyzed by an α-ketoglutarate-dependent dioxygenase encoded by genes like tfdA. researchgate.net This initial step releases the side chain and forms 4-chloro-2-methylphenol (B52076). nih.govnih.gov

Further metabolism by these microorganisms involves the hydroxylation of the resulting phenol (B47542) to form a catechol. nih.gov In strains like Alcaligenes eutrophus JMP 134 (now Wautersia eutropha), MCPA is degraded via this compound, which is then processed through an ortho-cleavage pathway. uni-stuttgart.de The degradation of MCPA in soil can lead to the formation of both 4-chloro-o-cresol and this compound as metabolites. nih.gov The process is influenced by environmental factors and can be enhanced by the presence of other organic substrates or specific plant-derived metabolites. researchgate.netpeerj.com

Pathways Involving 5-Chloro-o-cresol as Precursor

A proposed metabolic pathway for MCPA degradation in a soil pseudomonad suggests that 5-chloro-o-cresol is an intermediate that is subsequently converted to this compound. nih.gov However, it is more commonly reported that MCPA is first converted to 4-chloro-2-methylphenol (also known as 4-chloro-o-cresol). nih.govnih.govepa.gov This phenolic intermediate is then hydroxylated to produce this compound. nih.gov This step is catalyzed by a phenol hydroxylase, which requires a reductant like NADPH. nih.gov The resulting this compound is a substrate for ring-cleavage enzymes, continuing the degradation cascade. nih.govuni-stuttgart.de

Table 2: Metabolic Pathway of MCPA to this compound

| Starting Compound | Microorganism Examples | Intermediate 1 | Intermediate 2 | Citation |

|---|---|---|---|---|

| 4-Chloro-2-methylphenoxyacetic Acid (MCPA) | Pseudomonas sp., Arthrobacter sp., Alcaligenes eutrophus JMP 134 | 4-Chloro-2-methylphenol (4-chloro-o-cresol) | This compound | nih.gov, uni-stuttgart.de, nih.gov, nih.gov |

Formation from Chlorinated Anilines

The degradation of certain chlorinated anilines also leads to the formation of this compound. Bacterial degradation of aniline (B41778) and its derivatives typically proceeds through the formation of corresponding catechols, which are then funneled into either ortho- or meta-cleavage pathways. nih.gov

Research has shown that a bacterial strain designated CTM can degrade 4-chloro-2-methylaniline (B164923) via the formation of this compound. nih.gov This catechol intermediate is subsequently metabolized through an ortho-cleavage pathway, demonstrating another route through which this compound is generated during the bioremediation of industrial and agricultural contaminants. nih.gov

Degradation of 4-Chloro-2-methylaniline via this compound by Rhodococcus Strains

The microbial biotransformation of substituted anilines is a key process in the environmental degradation of these hazardous compounds. Research has identified specific pathways in bacteria, such as those in the genus Rhodococcus, that can break down complex chlorinated aromatic amines. One such pathway is the degradation of 4-chloro-2-methylaniline, which proceeds through the critical intermediate, this compound.

Studies on Rhodococcus rhodochrous strain CTM have shown that it can co-metabolize 4-chloro-2-methylaniline when provided with an additional carbon source like ethanol. microbiologyresearch.orgnih.govmicrobiologyresearch.org The degradation of 4-chloro-2-methylaniline in this strain involves an initial oxidative deamination to form the corresponding catechol, this compound. nih.govmicrobiologyresearch.orgresearchgate.net This intermediate is then exclusively channeled into an ortho-cleavage pathway for further breakdown. microbiologyresearch.orgnih.govmicrobiologyresearch.org This contrasts with the degradation of the non-chlorinated analogue, 2-methylaniline, which is primarily metabolized through a meta-cleavage pathway by the same strain. microbiologyresearch.orgpsu.edu

The exclusive use of the ortho-cleavage pathway for this compound is significant because the meta-cleavage of other chlorinated catechols, such as that derived from 3-chloro-2-methylaniline, leads to the formation of dead-end metabolites that accumulate in the culture. nih.govmicrobiologyresearch.org The degradation of 4-chloro-2-methylaniline via the ortho-pathway, however, results in a nearly quantitative release of chloride ions, indicating complete breakdown. microbiologyresearch.org

Enzyme assays performed on crude extracts of R. rhodochrous CTM confirmed the presence of inducible catechol 1,2-dioxygenase, the enzyme responsible for ortho-cleavage. microbiologyresearch.orgmicrobiologyresearch.org Further research on a mutant strain, CTM2, which lost the gene for the meta-cleavage enzyme (catechol 2,3-dioxygenase), demonstrated that it could still efficiently degrade 4-chloro-2-methylaniline solely through the ortho-pathway. microbiologyresearch.orgmicrobiologyresearch.org Crude extracts from strain CTM2 showed very high relative activity for the conversion of this compound, confirming the efficiency of the catechol 1,2-dioxygenase for this specific substrate. microbiologyresearch.org

The pathway is summarized in the table below.

Table 1: Degradation Pathway of 4-Chloro-2-methylaniline by Rhodococcus rhodochrous strain CTM| Step | Substrate | Intermediate | Key Enzyme | Cleavage Pathway |

|---|---|---|---|---|

| 1 | 4-Chloro-2-methylaniline | This compound | Aniline Oxygenase (presumed) | - |

| 2 | This compound | Ring-fission products | Catechol 1,2-dioxygenase | ortho-cleavage |

The research findings highlight the substrate specificity of the catechol 1,2-dioxygenase from Rhodococcus strains. The enzyme's activity on various catechols was tested using crude extracts from the CTM2 mutant strain grown on 4-chloro-2-methylaniline.

Table 2: Relative Activity of Catechol 1,2-dioxygenase from R. rhodochrous CTM2 on Various Substrates| Substrate | Relative Activity (%) |

|---|---|

| Catechol | 100 |

| 3-Chlorocatechol (B1204754) | 155 |

| 4-Chlorocatechol | 32 |

| 3-Methylcatechol (B131232) | 36 |

| 4-Methylcatechol (B155104) | 18 |

| This compound | 159 |

| 3,5-Dichlorocatechol (B76880) | 86 |

| 3,6-Dichlorocatechol | 150 |

| Tetrachlorocatechol | 0 |

Data sourced from Fuchs et al. (1991) as presented in related literature. microbiologyresearch.org

This degradation pathway in Rhodococcus strains illustrates a specific and efficient mechanism for the bioremediation of certain chlorinated aromatic compounds, with this compound serving as a pivotal, albeit transient, metabolite.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 2-hydroxy-5-chloro-6-oxoheptanoic acid |

| 2-methylaniline |

| 3,5-Dichlorocatechol |

| 3,6-Dichlorocatechol |

| 3-chloro-2-methylaniline |

| 3-Chlorocatechol |

| 3-Methylcatechol |

| 4-chloro-2-methylaniline |

| 4-Chlorocatechol |

| 4-Methylcatechol |

| This compound |

| Catechol |

| Ethanol |

Ortho-Cleavage Pathway Mechanisms

The ortho-cleavage pathway is a primary mechanism for the aerobic bacterial degradation of catechols and their substituted derivatives, including this compound. frontiersin.orgcore.ac.uk This pathway involves a series of enzymatic reactions that lead to the opening of the aromatic ring and subsequent transformation into intermediates of central metabolism. For instance, strain CTM has been observed to degrade 4-chloro-2-methylaniline via the formation of this compound, which is then processed through the ortho-cleavage pathway. frontiersin.org Similarly, Alcaligenes eutrophus JMP 134 exclusively utilizes this pathway for the metabolism of this compound, a metabolite derived from the degradation of 4-chloro-2-methylphenoxyacetic acid. core.ac.uk

Ring Cleavage by Chlorocatechol 1,2-Dioxygenase

The initial and rate-limiting step in the ortho-cleavage pathway of this compound is the cleavage of the aromatic ring. This reaction is catalyzed by the enzyme chlorocatechol 1,2-dioxygenase. asm.orgresearchgate.netnih.gov This enzyme introduces two atoms of molecular oxygen between the two hydroxyl groups of the catechol ring, a process known as intradiol cleavage. biorxiv.org This results in the formation of a linear, unsaturated dicarboxylic acid. Specifically, the transformation of this compound by chlorocatechol 1,2-dioxygenase yields 4-chloro-2-methyl-cis,cis-muconate. researchgate.net

Chlorocatechol 1,2-dioxygenases are a specialized type of catechol 1,2-dioxygenase that exhibit high affinities and activities towards chlorinated catechols. jmb.or.krnih.gov Research on various bacterial strains, such as Ralstonia sp. strain PS12 and Wautersia eutropha JMP134, has been instrumental in understanding the function of these enzymes in the degradation of chloromethylcatechols. asm.orgresearchgate.net

Subsequent Cycloisomerization by Chloromuconate Cycloisomerase

Following ring cleavage, the resulting chloromuconic acid intermediate undergoes cycloisomerization, a reaction catalyzed by chloromuconate cycloisomerase. asm.orgresearchgate.netnih.gov This enzyme facilitates an intramolecular reaction that converts the linear muconic acid into a cyclic lactone derivative. In the degradation of this compound, the intermediate 4-chloro-2-methyl-cis,cis-muconate is converted into a dienelactone. asm.orgresearchgate.net This enzymatic step is crucial as it sets up the subsequent dehalogenation reaction.

Formation of Downstream Metabolites

The enzymatic cascade of the ortho-cleavage pathway results in the production of specific downstream metabolites. These intermediates are further processed by other enzymes, eventually leading to their complete mineralization.

Production of 2-Methyldienelactone

The successful and quantitative dehalogenation of this compound through the sequential action of chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase results in the formation of 2-methyldienelactone. asm.orgresearchgate.netdntb.gov.ua This compound is a key downstream metabolite in this specific degradation pathway. The formation of 2-methyldienelactone from this compound, which is a major product from the dioxygenation of 3-chlorotoluene, highlights an effective bioremediation route. asm.orgresearchgate.net

Intermediates in ortho-Cleavage (e.g., Chloromuconic Acids)

During the ortho-cleavage of this compound, a key intermediate formed is 4-chloro-2-methyl-cis,cis-muconate. researchgate.net This chloromuconic acid is the direct product of the ring cleavage by chlorocatechol 1,2-dioxygenase. researchgate.netresearchgate.net The characterization of such intermediates is vital for elucidating the complete metabolic pathway. The study of various chloromethylcatechols has revealed the formation of different chloromuconic acids and their subsequent transformation products, providing insight into the specificity and mechanisms of the degradative enzymes. asm.orgasm.org

Specific Bacterial Strains and Consortia Involved in Degradation

The biodegradation of this compound is not a ubiquitous capability among microorganisms but is performed by specific bacteria equipped with suitable enzymatic machinery. Research has identified and characterized several key strains, primarily isolated from contaminated environments, that play a significant role in the catabolism of this compound.

Roles of Ralstonia sp. Strain PS12 and Wautersia eutropha JMP134

Ralstonia sp. strain PS12 and Wautersia eutropha JMP134 (also known as Alcaligenes eutrophus JMP 134 and more recently Cupriavidus necator JMP134) are central to the understanding of this compound degradation. uni-stuttgart.deoup.com Ralstonia sp. strain PS12, which can utilize various chlorinated toluenes as growth substrates, produces this compound as a major dioxygenation product from the degradation of 3-chlorotoluene. researchgate.netasm.org

The metabolic fate of this compound in this context has been studied using enzymes purified from both Ralstonia sp. PS12 and W. eutropha JMP134. asm.orgnih.gov These studies reveal a productive and efficient degradation pathway. This compound undergoes quantitative dehalogenation following sequential action by chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase. asm.orgnih.govresearchgate.net This process results in the formation of 2-methyldienelactone, channeling the compound into the ortho-cleavage pathway for complete mineralization. researchgate.netasm.org The well-characterized tfd genes from the pJP4 plasmid of W. eutropha JMP134, which encode enzymes for the chlorocatechol ortho-pathway, have been instrumental in elucidating these metabolic steps. oup.com

| Strain | Precursor Compound | Key Intermediate | Degradation Pathway | Role in Research |

| Ralstonia sp. Strain PS12 | 3-Chlorotoluene | This compound | Ortho-cleavage pathway | Source of tetrachlorobenzene dioxygenase (TecA) and capable of mineralizing various chlorotoluenes. researchgate.netnih.gov |

| Wautersia eutropha JMP134 | 4-Chloro-2-methylphenoxyacetic acid (MCPA) | This compound | Ortho-cleavage pathway | Model organism for chloroaromatic degradation; source of well-characterized enzymes for the ortho pathway (e.g., chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase). uni-stuttgart.deoup.comasm.org |

Degradation by Alcaligenes eutrophus JMP 134

Alcaligenes eutrophus JMP 134, the original designation for Cupriavidus necator JMP134, was identified as capable of using 4-chloro-2-methylphenoxyacetic acid (MCPA) as a sole source of carbon and energy. oup.comcore.ac.uk During the breakdown of MCPA, this compound is formed as a key metabolic intermediate. uni-stuttgart.decore.ac.uk

Research on this strain has demonstrated that the degradation of this compound proceeds exclusively through the ortho-cleavage pathway. uni-stuttgart.decore.ac.uk The enzymes responsible for the ortho-cleavage of the intermediate catechols, including two distinct catechol 1,2-dioxygenases, have been partially purified and characterized from this bacterium. uni-stuttgart.de The organism possesses a specialized chloromuconate cycloisomerase that exhibits high activity towards the ring-cleavage products of chlorinated catechols, ensuring efficient processing of these metabolites. uni-stuttgart.de This metabolic regulation prevents the misrouting of chlorinated intermediates into unproductive pathways, such as the meta-cleavage pathway, which can be inactivated by certain chlorinated catechols. d-nb.info

Microbial Populations in Soil and Aquatic Environments

Microorganisms capable of degrading this compound are often isolated from soil and water environments contaminated with chlorinated aromatic compounds. Alcaligenes eutrophus JMP 134, for instance, was originally isolated from an Australian soil sample due to its ability to grow on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). oup.com Its ability to also degrade MCPA via the this compound intermediate highlights the presence of competent microbial populations in soil. core.ac.uk

Similarly, Arthrobacter sp. has been implicated in the degradation of MCPA in soil, which involves the formation of this compound. epa.gov Another bacterium, strain CTM, has been shown to degrade 4-chloro-2-methylaniline via the formation of this compound, which is then funneled into an ortho-cleavage pathway. frontiersin.org The presence of these varied bacterial genera—including Ralstonia, Cupriavidus (Alcaligenes), Arthrobacter, and others—in soil and sewage indicates that the genetic and enzymatic potential for this compound degradation exists within diverse microbial consortia in the environment. oup.comepa.gov These consortia are crucial for the natural attenuation and bioremediation of sites polluted with chlorotoluenes, chlorophenoxyalkanoic acids, and chloroanilines.

Comparative Metabolic Studies with Related Chloromethylcatechols

The metabolic fate of a chloromethylcatechol is highly dependent on the specific substitution pattern of the chlorine atom and the methyl group on the catechol ring. Comparative studies, primarily using enzymes from Ralstonia sp. PS12 and Wautersia eutropha JMP134, have revealed why this compound is productively degraded while its isomers lead to metabolic dead-ends. asm.orgnih.gov

The key difference lies in the ability of chloromuconate cycloisomerases to catalyze a dehalogenation reaction during the cycloisomerization step. For this compound, the ring cleavage product (4-chloro-2-methyl-cis,cis-muconate) is configured in such a way that the enzyme can efficiently eliminate the chloride ion, leading to the formation of 2-methyldienelactone and continuing the productive degradation sequence. researchgate.netasm.org

In contrast, other isomers are transformed into intermediates that are poor substrates for dehalogenation. The degradation of 2-chlorotoluene produces two different chloromethylcatechols: 3-chloro-4-methylcatechol (B1220856) and 4-chloro-3-methylcatechol. asm.orgnih.gov 3-chloro-4-methylcatechol is converted to muconolactone (B1205914) products (5-chloro-4-methylmuconolactone and 2-chloro-3-methylmuconolactone) that cannot be dehalogenated by the known enzymes, creating a metabolic cul-de-sac. asm.orgresearchgate.net 4-chloro-3-methylcatechol is only very poorly dehalogenated due to unfavorable kinetic properties of the enzymes involved. asm.orggrafiati.com This recalcitrance of its catechol metabolites explains why 2-chlorotoluene is not readily mineralized by these strains. asm.orgnih.gov

The following table summarizes the metabolic fates of different chloromethylcatechol isomers:

| Compound | Precursor (Example) | Intermediate Products | Final Lactone Product | Metabolic Outcome |

| This compound | 3-Chlorotoluene | 4-Chloro-2-methyl-cis,cis-muconate | 2-Methyldienelactone | Productive Degradation (Quantitative dehalogenation) asm.orgnih.gov |

| 4-Chloro-3-methylcatechol | 2-Chlorotoluene | 3-Chloro-2-methyl-cis,cis-muconate | (Various) | Problematic (Poor dehalogenation) asm.orggrafiati.com |

| 3-Chloro-4-methylcatechol | 2-Chlorotoluene | 2-Chloro-3-methyl-cis,cis-muconate | 5-Chloro-4-methylmuconolactone & 2-Chloro-3-methylmuconolactone | Dead-End Pathway (No dehalogenation) asm.orgresearchgate.net |

| 3-Chloro-5-methylcatechol | 4-Chlorotoluene | 2-Chloro-4-methyl-cis,cis-muconate | 2-Chloro-4-methylmuconolactone | Dead-End Pathway researchgate.netasm.org |

Enzymatic Characterization and Reaction Mechanisms

Properties and Substrate Specificity of Key Dioxygenases

The initial steps in the degradation pathway are catalyzed by dioxygenase enzymes, which are responsible for both the formation of 5-chloro-3-methylcatechol from precursor compounds and its subsequent aromatic ring cleavage.

Chlorocatechol 1,2-dioxygenases (CCDs) are crucial for the ortho-cleavage of the aromatic ring in chlorocatechols. asm.org These enzymes exhibit a broad substrate tolerance, enabling them to act on a variety of substituted catechols. biorxiv.org For instance, the chlorocatechol 1,2-dioxygenase from Pseudomonas putida (Pp 1,2-CCD) can cleave not only catechol but also halogenated substrates like 3-chlorocatechol (B1204754), 4-chlorocatechol, and various dichlorocatechols, as well as methylated catechols such as 3-methylcatechol (B131232) and 4-methylcatechol (B155104). biorxiv.org

In the degradation pathway originating from 3-chlorotoluene (B144806), this compound is a major metabolic product. grafiati.comasm.org This intermediate is effectively transformed by chlorocatechol 1,2-dioxygenase, which catalyzes the intradiol cleavage of the aromatic ring to form the corresponding chloromethyl-substituted muconic acid. grafiati.comasm.orgresearchgate.net This step is a prerequisite for the subsequent dehalogenation reaction. grafiati.comasm.org

The substrate specificity of CCDs can be remarkably distinct even between highly homologous enzymes. For example, the CCDs CbnA and TcbC, which share a high degree of amino acid sequence identity, show different preferences for dichlorocatechols, with CbnA favoring 3,5-dichlorocatechol (B76880) and TcbC favoring 3,4-dichlorocatechol. nih.gov This specificity is determined by key amino acid residues within the enzyme's active site. nih.gov

| Enzyme | Source Organism | Substrates | Notes |

|---|---|---|---|

| Chlorocatechol 1,2-Dioxygenase (Pp 1,2-CCD) | Pseudomonas putida | Catechol, 3-chlorocatechol, 4-chlorocatechol, 3,5-dichlorocatechol, 3-methylcatechol, 4-methylcatechol | Exhibits broad substrate tolerance. biorxiv.org |

| Chlorocatechol 1,2-Dioxygenase (CnbC) | Pseudomonas stutzeri ZWLR2-1 | Catechol, 3-chlorocatechol, 4-chlorocatechol, 3-methylcatechol, 4-methylcatechol | Shows extended substrate specificity for various substituted catechols. asm.org |

| Chlorocatechol 1,2-Dioxygenase | Rhodococcus opacus 1CP | 3-chlorocatechol | Part of a unique modified 3-oxoadipate (B1233008) pathway. researcher.life |

The formation of this compound often originates from the oxidation of chlorotoluenes by multicomponent enzyme systems known as toluene (B28343) or chlorobenzene (B131634) dioxygenases. nih.govresearchgate.net The regioselectivity of these initial dioxygenation reactions is a critical determinant for the subsequent productive degradation of the molecule. researchgate.net

For instance, the degradation of 3-chlorotoluene by Ralstonia sp. strain PS12, which utilizes a tetrachlorobenzene dioxygenase (TecA), results in the formation of this compound as the major dioxygenation product. asm.orgresearchgate.net This specific isomer is amenable to complete degradation. In contrast, the same enzyme system acting on 2-chlorotoluene (B165313) produces 3-chloro-4-methylcatechol (B1220856) and 4-chloro-3-methylcatechol, which are poorly dehalogenated and lead to dead-end products. asm.orgresearchgate.net This highlights the crucial role of dioxygenase regioselectivity in determining the fate of chlorotoluenes in the environment. researchgate.net The engineering of these dioxygenases has been explored to alter their regioselectivity and enhance the degradation of recalcitrant compounds. nih.gov

| Initial Substrate | Dioxygenase System | Major Catechol Product(s) | Metabolic Fate |

|---|---|---|---|

| 3-Chlorotoluene | Tetrachlorobenzene dioxygenase (TecA) | This compound | Quantitative dehalogenation and mineralization. grafiati.comasm.org |

| 2-Chlorotoluene | Tetrachlorobenzene dioxygenase (TecA) | 3-Chloro-4-methylcatechol, 4-Chloro-3-methylcatechol | Poor dehalogenation, accumulation of dead-end products. asm.orgresearchgate.net |

| p-Chlorotoluene | Dioxygenase/Dehydrogenase | 3-Chloro-6-methylcatechol | Degraded via ortho ring cleavage. asm.org |

Functional Analysis of Chloromuconate Cycloisomerases

Following the cleavage of the aromatic ring of this compound, the resulting chlorinated muconic acid is acted upon by chloromuconate cycloisomerases. These enzymes catalyze a crucial cycloisomerization reaction that is coupled with dehalogenation.

Chloromuconate cycloisomerases (CMCIs) are key enzymes that catalyze the conversion of chloromuconates into dienelactones, a reaction often accompanied by the elimination of the chlorine substituent. asm.org The degradation of this compound proceeds through its corresponding muconate, which is then cycloisomerized. This process leads to quantitative dehalogenation and the formation of 2-methyldienelactone. grafiati.comasm.orgresearchgate.net

The kinetic properties of these enzymes are adapted for chlorinated substrates. asm.org In contrast to the problematic degradation of catechols derived from 2-chlorotoluene, where the resulting chloromethylmuconolactones are poor substrates for dehalogenation, the pathway involving this compound is highly efficient. asm.orgresearchgate.net This efficiency is attributed to the favorable kinetic properties of the chloromuconate cycloisomerase involved. grafiati.comresearchgate.net Some cycloisomerases exhibit high activity against the ring-cleavage products of compounds like 3,5-dichlorocatechol and 4-chlorocatechol, but lower activity with muconate or 2-chloromuconate, indicating a specialization for chlorinated substrates. core.ac.uk

The mechanism of chloride elimination by chloromuconate cycloisomerases is a sophisticated process that differentiates them from conventional muconate cycloisomerases. The reaction is believed to proceed through an enol/enolate intermediate. asm.orgnih.gov In chloromuconate cycloisomerases, it is proposed that the rate of chloride abstraction from this intermediate is significantly enhanced compared to the rate of protonation. asm.orgnih.gov This prevents the formation of toxic intermediates like protoanemonin, which can be produced by standard muconate cycloisomerases from certain chloromuconates. researchgate.net

The elimination of chloride can occur from a chloromuconolactone intermediate. For instance, pJP4- and pAC27-encoded chloromuconate cycloisomerases can catalyze the elimination of chloride from (+)-5-chloromuconolactone to form a trans-dienelactone. psu.edu The mechanism involves an initial cycloisomerization of the chloromuconate, followed by the enzymatic abstraction of the chloride ion. asm.orgresearchgate.net A key lysine (B10760008) residue in the active site, which is responsible for protonation in muconate cycloisomerases, is also conserved in chloromuconate cycloisomerases. However, in the latter, its role appears to be modulated to favor dehalogenation. asm.orgresearchgate.net

Induction Patterns of Degradative Enzymes in Microorganisms

The expression of the enzymatic machinery required for the degradation of this compound is tightly regulated and typically induced by the presence of the substrate or related aromatic compounds. For example, in Alcaligenes eutrophus JMP 134, the degradation of 4-chloro-2-methylphenoxyacetic acid leads to the formation of this compound, and the enzymes for the subsequent ortho-cleavage pathway are induced. core.ac.uk Similarly, the degradation of 4-chloro-2-methylaniline (B164923) by Rhodococcus rhodochrous CTM also proceeds via this compound and induces the necessary ortho-pathway enzymes. frontiersin.org

In some bacteria, the induction patterns can be complex. For instance, growth on chlorobenzene can induce a suite of enzymes capable of degrading chlorocatechols. asm.org In other cases, the presence of methyl-substituted aromatics like toluene can lead to the simultaneous induction of both meta- and ortho-cleavage pathways. core.ac.ukscience.gov The ability of a microorganism to productively degrade a compound like this compound is therefore dependent not only on possessing the correct genes but also on the appropriate regulatory control that ensures their expression when needed. asm.org

Synthetic Methodologies for 5 Chloro 3 Methylcatechol

Laboratory Preparation Routes

The laboratory synthesis of 5-chloro-3-methylcatechol can be achieved through chemical reactions starting from substituted phenols or by utilizing genetically engineered microorganisms.

The chemical synthesis of this compound often involves the chlorination of methylcatechol derivatives. This process, however, can be complex due to challenges in achieving high region-selectivity and the inherent instability of the catechol products, which are prone to oxidation. wur.nl The direct chlorination of 3-methylcatechol (B131232) can lead to a mixture of chlorinated products, necessitating careful control of reaction conditions and purification steps to isolate the desired this compound isomer.

Another approach involves starting with a related substituted phenol (B47542), such as 4-chloro-2-methylphenol (B52076). This compound can be microbially transformed into this compound. For instance, the bacterium Alcaligenes eutrophus JMP 134 has been shown to metabolize 4-chloro-2-methylphenoxyacetic acid, leading to the formation of this compound as a metabolic intermediate. uni-stuttgart.de

A more modern and environmentally friendly approach to synthesizing this compound involves the use of Escherichia coli transformants. These bacteria are genetically engineered to express specific dioxygenase enzymes that can catalyze the desired hydroxylation and subsequent reactions.

One such method utilizes E. coli DH5α containing the tetrachlorobenzene dioxygenase (TecA) and chlorobenzene (B131634) dihydrodiol dehydrogenase (TecB) systems from Ralstonia sp. strain PS12. researchgate.net When these engineered E. coli cells are provided with 3-chlorotoluene (B144806) as a substrate, they produce a mixture of products, with this compound being a significant component. researchgate.net In a specific experiment, this biocatalytic process yielded a mixture containing 18% this compound. researchgate.netresearchgate.net

The enzymatic pathway involves the dioxygenation of the aromatic ring of 3-chlorotoluene to form a dihydrodiol, which is then dehydrogenated to yield the catechol derivative. The regioselectivity of the initial dioxygenase attack determines the final product distribution.

Table 1: Biotransformation of 3-Chlorotoluene by E. coli DH5α (pSTE44)

| Product | Relative Product Distribution (%) |

|---|---|

| This compound | 18 |

| 3-Chloro-5-methylcatechol | 2 |

| 3-Chlorobenzylalcohol | 80 |

Data sourced from a study on the transformation of chlorotoluenes using E. coli with dioxygenase systems. researchgate.net

This biocatalytic route offers a promising alternative to traditional chemical synthesis, often providing higher selectivity and avoiding the use of harsh reagents.

Synthetic Organic Chemistry Applications as a Precursor

This compound serves as a valuable precursor in various synthetic organic chemistry applications. Its structure, featuring a catechol ring with both chloro and methyl substituents, makes it a versatile building block for more complex molecules.

In the context of microbial metabolism, this compound is an intermediate in the degradation pathway of certain chlorinated aromatic compounds. For example, it is a metabolite in the degradation of 4-chloro-2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134, where it is further metabolized via the ortho-cleavage pathway. uni-stuttgart.de The subsequent enzymatic cleavage of the catechol ring opens up pathways to produce various aliphatic compounds.

Furthermore, substituted catechols, in general, are important in the synthesis of pharmaceuticals and other fine chemicals. wur.nl For instance, they are used in the production of antihypertensive drugs and as precursors for synthetic flavors like vanillin. wur.nl The electrochemical oxidation of catechols in the presence of nucleophiles is another synthetic application, leading to the formation of new heterocyclic compounds. researchgate.net While specific industrial applications of this compound as a precursor are not extensively detailed in the provided context, its role as a key intermediate in microbial degradation pathways suggests its potential utility in bioremediation and biocatalytic synthesis.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Methylcatechol |

| 4-Chloro-2-methylphenol |

| 4-Chloro-2-methylphenoxyacetic acid |

| 3,5-Dichlorocatechol (B76880) |

| 2-Hydroxybenzaldehyde |

| 3-Chlorotoluene |

| 3-Chloro-5-methylcatechol |

| 3-Chlorobenzylalcohol |

| Catechol |

| Vanillin |

| 2-Chlorophenol |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental in the analysis of 5-Chloro-3-methylcatechol, providing the necessary separation from interfering compounds and enabling precise quantification.

Gas Chromatography (GC) with Mass Spectrometry (MS) for Environmental and Metabolic Samples

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds in environmental and biological samples. pharmacyjournal.orgresearchgate.net Its high sensitivity and selectivity make it well-suited for identifying and quantifying trace levels of chlorinated compounds like this compound in complex matrices such as wastewater and soil. unt.edumdpi.comnih.gov

In environmental monitoring, GC-MS is instrumental in tracking the presence and concentration of pollutants. thermofisher.com The analysis of municipal wastewater, for instance, often involves the detection of various chlorinated organic compounds, for which GC-MS provides both qualitative and quantitative data. unt.edu For metabolic studies, GC-MS can be employed to identify and quantify metabolites of this compound, offering insights into its biotransformation pathways. The technique's ability to separate complex mixtures and provide mass spectral data for each component is crucial for unambiguous identification. nih.gov To enhance the volatility and chromatographic behavior of polar analytes like catechols, derivatization techniques are often employed prior to GC-MS analysis. nih.govijern.comresearchgate.net

Table 1: GC-MS Parameters for Analysis of Chlorinated Aromatic Compounds

| Parameter | Typical Setting | Purpose |

| Column | HP-5MS (or equivalent) | Provides separation based on boiling point and polarity. |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 60°C to 310°C) | Optimizes separation of compounds with different volatilities. agilent.com |

| Ionization Mode | Electron Impact (EI) | Fragments molecules for identification based on mass spectra. |

| Detector | Mass Spectrometer (Quadrupole, TOF) | Detects and quantifies the separated and ionized compounds. |

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for metabolite profiling. nih.gov In the context of this compound, HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for identifying and quantifying its metabolites in biological samples. nih.gov

The separation in HPLC is based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. For catechol compounds, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov This technique allows for the separation of complex mixtures of both acidic and basic substances in a single run. nih.gov The retention of the compounds is influenced by the hydrophobic interactions between the analyte and the stationary phase, and can be modulated by adjusting the pH of the mobile phase. nih.gov HPLC is particularly adept at separating positional isomers, which is critical in the analysis of chlorinated catechols where multiple isomers can be present. mtc-usa.comrsc.org

Table 2: HPLC Conditions for Separation of Catechol Derivatives

| Parameter | Typical Setting | Purpose |

| Column | C18 or Phenyl-based | Provides separation based on hydrophobicity and aromatic interactions. mtc-usa.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with acid (e.g., formic acid) | Elutes the compounds from the column. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis or Mass Spectrometer (MS) | Detects the separated compounds based on light absorbance or mass-to-charge ratio. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation of unknown compounds, including the metabolites of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules. unl.edu It provides detailed information about the chemical environment of atoms within a molecule, making it an invaluable tool for the structural elucidation of metabolites of this compound. unl.eduresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular structure. nih.govnih.gov

¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. nih.gov The chemical shifts and coupling constants in ¹H NMR spectra are particularly useful for determining the substitution pattern on the aromatic ring of catechol metabolites. researchgate.netresearchgate.net For instance, the specific positions of chlorine and methyl groups, as well as any additional functional groups introduced during metabolism, can be deduced from the NMR data. researchgate.net 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, further aiding in the unambiguous assignment of the structure. ucl.ac.uk

Table 3: Representative ¹H NMR Chemical Shifts for a Chlorinated Methylcatechol

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 6.5 - 7.5 | Doublet, Singlet | 2-9 |

| Methyl H | 2.0 - 2.5 | Singlet | N/A |

| Hydroxyl H | 4.5 - 6.0 | Broad Singlet | N/A |

Note: The exact chemical shifts and coupling constants will vary depending on the specific structure of the metabolite and the solvent used.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis by a particular technique, most notably gas chromatography.

Pentafluorobenzyl Derivatives for GC Analysis

For the analysis of phenolic compounds like this compound by gas chromatography, derivatization is often necessary to improve their volatility and thermal stability, and to enhance the sensitivity of detection. researchgate.net A common and effective derivatization strategy is the formation of pentafluorobenzyl (PFB) ethers or esters. researchgate.net This is typically achieved by reacting the hydroxyl groups of the catechol with pentafluorobenzyl bromide (PFBBr) or pentafluorobenzoyl chloride (PFBoylCl). researchgate.netnih.gov

The resulting PFB derivatives are more volatile and less polar than the parent compounds, leading to better chromatographic peak shapes and resolution. nih.govresearchgate.net Furthermore, the pentafluorobenzyl group is highly electronegative, which makes the derivatives particularly suitable for highly sensitive detection by electron capture detection (ECD) or by mass spectrometry in the negative chemical ionization (NCI) mode. nih.gov This enhanced sensitivity is crucial for detecting trace levels of this compound and its metabolites in environmental samples. researchgate.net

Table 4: Common Derivatization Reagents for Phenolic Compounds

| Reagent | Derivative Formed | Key Advantage |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ether | High sensitivity with ECD and NCI-MS. researchgate.net |

| Pentafluorobenzoyl Chloride (PFBoylCl) | Pentafluorobenzoyl Ester | Excellent for GC-MS analysis with enhanced sensitivity. nih.gov |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl Ether | Increases volatility for GC analysis. nih.gov |

Method Development for Complex Matrices (e.g., Soil Analysis)

The accurate quantification of this compound in complex environmental matrices such as soil presents significant analytical challenges. The inherent complexity of soil, with its variable composition of organic matter, minerals, and potential co-contaminants, necessitates the development of robust and sensitive analytical methodologies. These methods typically involve a multi-step process encompassing efficient extraction, thorough cleanup, and selective detection. The choice of methodology is often a balance between achieving high recovery and minimizing matrix interference.

Extraction Techniques

The initial and one of the most critical steps in the analysis of this compound from soil is its efficient extraction from the solid matrix. The goal is to quantitatively transfer the analyte from the soil particles into a liquid phase with minimal co-extraction of interfering substances. Several techniques have been developed for the extraction of phenolic compounds from solid matrices, each with its own set of advantages and limitations.

Commonly employed extraction methods for phenolic compounds from soil include:

Soxhlet Extraction: A classical and exhaustive extraction technique that utilizes a continuous flow of a heated solvent. While often considered a benchmark method, it is time-consuming and requires large volumes of organic solvents researchgate.netmdpi.com.

Ultrasonic-Assisted Extraction (UAE): This method employs ultrasonic waves to disrupt the sample matrix and enhance solvent penetration, leading to faster extraction times compared to Soxhlet mdpi.com.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process significantly. It is recognized as an efficient technique for the extraction of phenolic compounds from solid samples researchgate.netmdpi.com. For instance, a combination of microwave-assisted extraction coupled to headspace solid-phase microextraction (SPME-HS) has been successfully applied for the determination of chlorophenols in soil samples, achieving efficiencies of around 90% mdpi.com.

The selection of the extraction solvent is also a critical parameter. Mixtures of polar and non-polar solvents, such as methanol/hexane or acetone/hexane, are often used to effectively extract chlorinated phenolic compounds from the soil matrix researchgate.netfrontiersin.org.

Sample Cleanup and Purification

Soil extracts are complex mixtures containing a wide range of co-extracted substances, such as humic acids and other organic matter, which can interfere with the final analysis. Therefore, a cleanup step is essential to remove these interferences and improve the selectivity and sensitivity of the analytical method.

Solid-Phase Extraction (SPE) is a widely used and effective cleanup technique for purifying extracts containing phenolic compounds researchgate.net. SPE cartridges packed with different sorbents, such as C18 or Florisil, can selectively retain the analyte of interest while allowing interfering compounds to pass through, or vice versa researchgate.net. The choice of the sorbent and the elution solvent system is crucial for achieving optimal separation and recovery. For instance, a Sep-Park-C18 solid phase extraction cartridge has been successfully used for the enrichment of catechol from tobacco prior to HPLC-MS/MS analysis nih.gov.

Other cleanup methods that can be employed include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases to separate it from interfering substances.

Silica Gel Cleanup: EPA Method 3630C utilizes silica gel for the cleanup of soil extracts, which is effective in removing polar organic compounds pca.state.mn.us.

Alumina Column Cleanup: As described in EPA Method 3611B, alumina columns can also be used for the purification of soil extracts pca.state.mn.us.

The following table summarizes the recovery rates for various phenolic compounds from soil using different extraction and cleanup techniques, providing an indication of the expected performance for a method developed for this compound.

| Compound | Extraction Method | Cleanup Method | Recovery (%) | Reference |

| Chlorophenols | Ultrasonic Extraction & SPME | - | 81 - 99 | mdpi.com |

| Chlorophenols | Microwave-Assisted Steam Distillation | - | 94 - 101 | mdpi.com |

| Organochlorine Pesticides | Pressurized Liquid Extraction | Silica Gel/Florisil | Variable | researchgate.net |

Instrumental Analysis

The final step in the analytical workflow is the instrumental determination of this compound. The choice of the analytical instrument depends on the required sensitivity, selectivity, and the physicochemical properties of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Due to the polar nature of catechols, derivatization is often necessary to increase their volatility and improve their chromatographic behavior researchgate.netlibretexts.orgphenomenex.com. Common derivatization techniques for compounds with hydroxyl groups include:

Silylation: This involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group, making the molecule more volatile and less polar phenomenex.com. Reagents such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) are effective for this purpose researchgate.net.

Acylation: This process introduces an acyl group, which also increases the volatility of the compound libretexts.org.

GC-MS offers high resolution and sensitivity, and the mass spectrometer provides structural information that aids in the definitive identification of the analyte frontiersin.orggov.bc.ca.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is another highly sensitive and selective technique that is well-suited for the analysis of polar compounds like catechols without the need for derivatization dphen1.com. The separation is achieved by liquid chromatography, and the tandem mass spectrometer provides excellent selectivity and quantitative accuracy, even in complex matrices nih.govdphen1.com. HPLC-MS/MS methods have been successfully developed for the simultaneous determination of various environmental phenols dphen1.comresearchgate.net.

The following table presents typical detection limits for related phenolic compounds in soil and other matrices, illustrating the sensitivity that can be achieved with these advanced analytical methods.

| Analytical Technique | Compound Class | Matrix | Detection Limit | Reference |

| GC-MS | Chlorinated Pesticides | Soil | Not specified | chromatographyonline.com |

| HPLC-MS/MS | Catechol | Tobacco | 0.5 µg/kg (Linear Range Start) | nih.gov |

| HPLC-MS/MS | Environmental Phenols | Human Urine | < 1 ng/mL | dphen1.comresearchgate.net |

| GC-MS | Catecholamines | Biological Fluids | 0.2 - 5.0 ppb | researchgate.net |

The development of a robust analytical method for this compound in soil requires careful optimization of each step, from extraction and cleanup to instrumental analysis, to ensure accurate and reliable quantification in this challenging environmental matrix.

Environmental Distribution and Fate of 5 Chloro 3 Methylcatechol

Occurrence as a Residue from Herbicide Degradation in Soil

5-Chloro-3-methylcatechol is not a compound applied directly to the environment but rather emerges as a transient intermediate during the microbial breakdown of certain widely used herbicides and industrial chemicals. pjsir.org Its presence in soil is primarily linked to the degradation of the phenoxyacetic acid herbicide MCPA (4-chloro-2-methylphenoxyacetic acid). pjsir.orguni-stuttgart.deepa.gov

Microbial action on MCPA typically initiates with the cleavage of the ether bond, yielding 4-chloro-2-methylphenol (B52076) (p-cresol) as a primary metabolite. epa.govplos.org This phenolic intermediate is then hydroxylated by soil microorganisms, a reaction that forms this compound. plos.orgnih.gov For instance, the degradation of 4-chloro-2-methylphenol by the Gram-negative bacterial strain S-1 has been shown to produce this compound as the subsequent intermediate. nih.gov Similarly, bacterial strains like Alcaligenes eutrophus JMP 134 and Pseudomonas sp. have been identified as capable of metabolizing MCPA, with this compound being a key compound in the degradation sequence. pjsir.orguni-stuttgart.de

Beyond MCPA, this compound also occurs as a metabolite in the degradation of other related compounds. Studies have shown that certain bacterial strains can transform 4-chloro-2-methylaniline (B164923), breaking it down into this compound, which is then further processed through an ortho-cleavage pathway. frontiersin.org It is also a major product formed during the microbial degradation of 3-chlorotoluene (B144806). researchgate.net The formation of this catechol is a critical step that precedes the opening of the aromatic ring and the eventual mineralization of the original pollutant.

Table 1: Precursor Compounds Leading to this compound Formation in Soil

| Precursor Compound | Compound Type | Reference |

| 4-chloro-2-methylphenoxyacetic acid (MCPA) | Herbicide | uni-stuttgart.de |

| 4-chloro-2-methylphenol | Herbicide Metabolite / Industrial Chemical | plos.orgnih.gov |

| 4-chloro-2-methylaniline | Industrial Chemical | frontiersin.org |

| 3-chlorotoluene | Industrial Chemical | researchgate.net |

Biodegradation Rates and Persistence in Environmental Compartments (e.g., Soil, Water)

The persistence of this compound in the environment is relatively short-lived due to its role as an intermediate metabolite in active biodegradation pathways. Its transient nature means it is readily degraded by adapted soil microbial populations.

Research on the persistence of this compound in different soil types demonstrates its susceptibility to microbial degradation. A key study by M.A. Sattar in 1981 investigated its fate in sandy clay and silty clay soils under laboratory conditions. The findings indicated a clear pattern of dissipation over time, with the rate being influenced by the initial concentration and soil characteristics. At an application rate of 10 ppm, the compound degraded significantly within weeks. cambridge.orgkisti.re.kr

The following table summarizes the dissipation of this compound in two different soil types over a 35-day period, based on the findings from this research.

Table 2: Persistence of this compound (10 ppm) in Soil Over 35 Days

| Time (Days) | Sandy Clay Soil (% Remaining) | Silty Clay Soil (% Remaining) |

| 0 | 100 | 100 |

| 7 | 45 | 55 |

| 14 | 24 | 32 |

| 21 | 12 | 19 |

| 35 | 5 | 10 |

Data adapted from Sattar, M.A. (1981). Persistence of 4-chloro-O-cresol and this compound in soil. Chemosphere, 10(9), 1011-1017. cambridge.orgkisti.re.kr

The data shows that degradation is faster in sandy clay soil compared to silty clay soil, with only 5% of the initial amount remaining in sandy clay after 35 days, compared to 10% in silty clay. cambridge.orgkisti.re.kr This difference may be attributed to variations in microbial populations, aeration, and bioavailability of the compound in different soil matrices. In aquatic environments, the persistence is also expected to be limited, as microbial degradation is a primary attenuation process for its precursor, MCPA. who.int

Pathways of Chloride Release during Microbial Dehalogenation

The microbial dehalogenation of this compound is an efficient enzymatic process that occurs as part of a modified ortho-cleavage pathway. uni-stuttgart.defrontiersin.org This pathway is critical for mineralizing the compound, as it removes the chlorine substituent and breaks open the stable aromatic ring.

The process is initiated by the enzyme chlorocatechol 1,2-dioxygenase . plos.orgresearchgate.net This enzyme catalyzes the intradiol (ortho) cleavage of the this compound ring, inserting two atoms of oxygen between the two hydroxyl-bearing carbons. This reaction breaks the aromatic ring and forms 4-chloro-2-methyl-cis,cis-muconate . nih.gov

The subsequent and decisive step for chloride release is catalyzed by the enzyme chloromuconate cycloisomerase . plos.orgresearchgate.net This enzyme facilitates the conversion of the linear muconate product into a cyclic lactone. During this cycloisomerization reaction, the chlorine atom is eliminated as a chloride ion (Cl⁻). epa.gov This enzymatic dehalogenation is highly efficient, with studies on the degradation of 3-chlorotoluene showing that its metabolite, this compound, is subject to quantitative dehalogenation through this sequence. researchgate.net

The product of this reaction is 2-methyldienelactone . researchgate.net From this point, the now non-chlorinated intermediate can be funneled into central metabolic pathways, such as the Krebs cycle, for complete mineralization to carbon dioxide and water. nih.govepa.gov This specific and ordered enzymatic pathway ensures the effective removal and detoxification of this compound in the environment. researchgate.netepa.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Reactivity and Electronic Structure

Quantum chemical methods are instrumental in understanding the intrinsic electronic properties and reactivity of molecules. psu.edu These computational techniques, rooted in quantum mechanics, can calculate molecular structure, electron distribution, and energy, which collectively determine a compound's chemical behavior. psu.educecam.org Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to study molecular systems and predict their reactivity. cecam.orgnih.gov

For 5-Chloro-3-methylcatechol, these calculations can elucidate how the chloro and methyl substituents influence the electronic structure of the catechol ring. Key parameters derived from quantum chemical calculations provide a quantitative basis for predicting reactivity. psu.edu For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a significant indicator of chemical reactivity and stability.

Furthermore, mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are the likely points of attack for enzymatic or chemical reagents. In the context of enzymatic degradation, understanding the charge distribution on the hydroxyl groups and the aromatic ring is essential for predicting how the substrate will orient itself within an enzyme's active site.

Table 1: Key Quantum Chemical Parameters and Their Significance for this compound

| Parameter | Description | Relevance to Reactivity |

|---|---|---|

| HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the outermost electron-filled orbital. | Indicates the molecule's capacity to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the first electron-empty orbital. | Indicates the molecule's capacity to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Electrostatic Potential (ESP) | The charge distribution around the molecule. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites, predicting interaction points for enzymes. |

| Mulliken Atomic Charges | Calculated partial charge on each atom in the molecule. | Quantifies the electron-donating or withdrawing effects of the chloro and methyl groups on the aromatic ring. |

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling has become a crucial tool for visualizing and understanding how a substrate like this compound interacts with the active site of an enzyme. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomistic details of the binding process, which correlate structure with enzymatic function. nih.gov

The process often begins with obtaining a three-dimensional structure of the target enzyme, for example, a chlorocatechol 1,2-dioxygenase. If an experimental structure is unavailable, a homology model can be built using the amino acid sequence and a known structure of a related enzyme as a template. oup.com

Once the enzyme structure is established, molecular docking can be used to predict the preferred binding orientation of this compound within the enzyme's active site. The simulation scores different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. For catechols, key interactions often involve the two hydroxyl groups binding to a metal cofactor (typically Fe²⁺ or Fe³⁺) in the active site and forming hydrogen bonds with nearby amino acid residues like histidine or tyrosine. oup.combibliotekanauki.pl

MD simulations can then be used to study the dynamic stability of the enzyme-substrate complex. These simulations model the movements of atoms over time, providing insights into the conformational changes that may occur upon substrate binding and helping to confirm the stability of the interactions predicted by docking. nih.gov This detailed mapping of enzyme-substrate interactions is fundamental to understanding the enzyme's specificity and catalytic mechanism. oup.com

Table 2: Predicted Interactions in a Modeled this compound-Dioxygenase Complex

| Type of Interaction | Interacting Groups on Substrate | Potential Interacting Enzyme Residues/Cofactors | Significance |

|---|---|---|---|

| Coordinate Bond | Hydroxyl groups | Active site Iron (Fe²⁺/Fe³⁺) | Essential for catalysis; positions the substrate for ring cleavage. |

| Hydrogen Bonding | Hydroxyl groups | Histidine, Tyrosine, Aspartate | Orients and stabilizes the substrate within the active site. |

| Hydrophobic Interactions | Methyl group, Aromatic ring | Leucine, Isoleucine, Phenylalanine | Contributes to binding affinity and substrate specificity. |

| Steric Complementarity | Entire molecule | Shape of the active site pocket | Determines whether the substrate can fit properly for efficient catalysis. |

Mechanistic Predictions of Enzymatic Transformations

Computational models, in conjunction with experimental data, help predict the step-by-step transformation of this compound. This compound is a known intermediate in the biodegradation of 3-chlorotoluene (B144806). researchgate.netresearchgate.net Its metabolic fate is of particular interest because related isomers can be problematic, leading to dead-end products or enzyme inactivation. asm.orgresearchgate.net

Research indicates that this compound is a productive substrate in certain bacterial degradation pathways. researchgate.net Unlike isomers such as 4-chloro-3-methylcatechol, which is poorly processed, this compound undergoes efficient enzymatic transformation. researchgate.netresearchgate.net The predicted mechanism involves an ortho-cleavage pathway, initiated by a chlorocatechol 1,2-dioxygenase. This enzyme catalyzes the cleavage of the aromatic ring between the two hydroxyl groups.

Following ring cleavage, the resulting chlorinated muconic acid derivative is acted upon by a chloromuconate cycloisomerase. This enzymatic step is crucial as it facilitates a cycloisomerization reaction that results in the elimination of the chlorine atom. researchgate.net This sequence leads to the quantitative dehalogenation of the molecule and the formation of 2-methyldienelactone, which can be further metabolized by other enzymes in the pathway, such as a dienelactone hydrolase. researchgate.netasm.orgresearchgate.net The ability of this pathway to effectively remove the chlorine atom highlights the metabolic viability of this compound as an intermediate, in contrast to other chloromethylcatechols that can stall the degradation process. researchgate.netoup.com

Table 3: Predicted Enzymatic Transformation Pathway of this compound

| Step | Reactant | Enzyme | Product | Key Transformation |

|---|---|---|---|---|

| 1 | This compound | Chlorocatechol 1,2-dioxygenase | 4-Chloro-2-methyl-cis,cis-muconate | Ortho (intradiol) ring cleavage. |

| 2 | 4-Chloro-2-methyl-cis,cis-muconate | Chloromuconate cycloisomerase | 2-Methyldienelactone | Cycloisomerization and dehalogenation. researchgate.net |

| 3 | 2-Methyldienelactone | Dienelactone hydrolase | 2-Methylmaleylacetic acid | Hydrolysis of the lactone ring. nih.gov |

Future Research Directions

Elucidation of Uncharacterized Metabolic Pathways and Novel Enzyme Systems

While the ortho-cleavage pathway is a well-documented route for the degradation of 5-chloro-3-methylcatechol, significant questions remain regarding alternative and potentially uncharacterized metabolic fates. Research indicates that the degradation of chloromethylcatechols can be problematic; for instance, 4-chloro-3-methylcatechol is poorly dehalogenated due to the kinetic properties of chloromuconate cycloisomerases. dtic.milasm.org In contrast, this compound undergoes quantitative dehalogenation following transformation by chlorocatechol 1,2-dioxygenase and chloromuconate cycloisomerase. dtic.milasm.org

However, the efficiency of these pathways is not absolute, and the existence of alternative routes is suggested by the recalcitrance of some parent compounds like 2-chlorotoluene (B165313). dtic.milasm.org Future research will likely focus on identifying and characterizing novel enzyme systems with broader substrate specificity or higher catalytic efficiency for chlorinated catechols. For example, some microbial pathways for chlorinated aromatic compounds proceed via extradiol (meta-cleavage) pathways. bibliotekanauki.pld-nb.infonih.govfrontiersin.org Meta-cleavage of 3-chlorocatechol (B1204754) can lead to the formation of reactive acylchlorides that inactivate the catechol 2,3-dioxygenase, effectively blocking the degradation pathway. frontiersin.org Yet, a novel chlorocatechol 2,3-dioxygenase from Pseudomonas putida GJ31 has been identified that productively converts 3-chlorocatechol, suggesting that specialized enzymes have evolved to handle these challenging substrates. nih.gov

Furthermore, studies on the degradation of dichlorotoluenes by Ralstonia sp. strain PS12 have revealed branched metabolic routes for dichloromethylcatechols, indicating that the metabolism of these compounds can be complex and not always linear. researchgate.net The discovery of novel dioxygenases, such as those from nitroarene degradation pathways, which can hydroxylate multiply substituted aromatic substrates, opens up avenues for exploring new enzymatic capabilities for transforming compounds like this compound. dtic.mildtic.mil Research into the degradation of 4-methylcatechol (B155104) has also identified specific gene clusters (mml genes) responsible for the metabolism of the resulting 4-methylmuconolactone, suggesting that specialized genetic systems are required for the downstream processing of substituted catechols. nih.gov Investigating whether analogous uncharacterized pathways exist for the metabolites of this compound is a crucial future direction.

Development of Advanced Bioremediation Strategies Targeting Chlorinated Aromatics

The role of this compound as a central intermediate in the breakdown of pollutants like 3-chlorotoluene (B144806) makes it a key target for advanced bioremediation strategies. dtic.milasm.org Future efforts will move beyond simply identifying degradative microbes to engineering robust and efficient in-situ and ex-situ remediation systems. Key strategies that warrant further development include bioaugmentation and biostimulation. researchgate.nete3s-conferences.orgmdpi.comscielo.brbioline.org.bre3s-conferences.org

Bioaugmentation , the introduction of specialized microorganisms to a contaminated site, holds promise. e3s-conferences.orgscielo.brbioline.org.br Research could focus on isolating or genetically engineering bacteria with enhanced capabilities to degrade chlorotoluenes and, consequently, this compound. Strains like Pseudomonas putida have already shown potential for degrading related compounds. nih.govfrontiersin.org Future work could involve creating hybrid strains or microbial consortia that combine different metabolic capabilities to achieve complete mineralization of the target pollutants. frontiersin.org

Biostimulation , which involves modifying the environment to stimulate the activity of indigenous microorganisms, is another critical area. researchgate.nete3s-conferences.orgmdpi.comscielo.brbioline.org.bre3s-conferences.orgnih.gov This could involve the addition of nutrients, electron donors, or oxygen to enhance the growth and degradative activity of bacteria capable of metabolizing chlorinated aromatics. nih.govunimib.itfrtr.gov For instance, the injection of fermentable substrates like molasses has been used to stimulate reductive dechlorination, although this can sometimes lead to unintended side effects such as the biogenesis of toluene (B28343) from other precursors. nih.gov This highlights the need for a more nuanced understanding and control of the microbial processes being stimulated.

Future bioremediation strategies will likely integrate these approaches. For example, combining the introduction of highly effective degraders (bioaugmentation) with the optimization of subsurface conditions (biostimulation) could create a powerful synergistic effect. e3s-conferences.orge3s-conferences.org Furthermore, the development of innovative delivery systems, such as immobilization of bacterial cells or the use of biofilters, could improve the efficiency and containment of bioremediation processes. clu-in.org Understanding the complex interactions within microbial communities and their responses to environmental pollutants and remediation efforts will be paramount for designing predictable and successful strategies for sites contaminated with chlorinated aromatic compounds. researchgate.net

Chemo-Enzymatic Synthesis of this compound and its Derivatives

The targeted synthesis of this compound and its derivatives is of significant interest for creating analytical standards, studying metabolic pathways, and potentially generating novel specialty chemicals. Chemo-enzymatic synthesis, which combines the high selectivity of biological catalysts with the versatility of chemical reactions, presents a powerful and sustainable approach. arkat-usa.orgnih.govresearchgate.netresearchgate.net